Cas no 2002090-15-3 (2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol)

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol
- EN300-3113164
- 2002090-15-3
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- インチ: 1S/C8H15F2NO/c9-8(10)3-1-7(11,2-4-8)5-6-12/h12H,1-6,11H2
- InChIKey: YXGBMRZIDNCPKQ-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(CCO)(CC1)N)F
計算された属性
- せいみつぶんしりょう: 179.11217043g/mol
- どういたいしつりょう: 179.11217043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3113164-10.0g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-3113164-0.1g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
Enamine | EN300-3113164-1.0g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-3113164-2.5g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-3113164-5g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 5g |
$3147.0 | 2023-09-05 | ||
Enamine | EN300-3113164-0.25g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
Enamine | EN300-3113164-5.0g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-3113164-1g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 1g |
$1086.0 | 2023-09-05 | ||
Enamine | EN300-3113164-0.05g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
Enamine | EN300-3113164-0.5g |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol |
2002090-15-3 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 |
2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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2-(1-amino-4,4-difluorocyclohexyl)ethan-1-olに関する追加情報
Comprehensive Overview of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2002090-15-3)
The compound 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2002090-15-3) is a fluorinated cyclohexyl derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the 4,4-difluorocyclohexyl moiety and the amino-ethanol functional group, make it a versatile intermediate in organic synthesis. Researchers and industry professionals are increasingly interested in this compound due to its role in drug discovery and material science, aligning with current trends in green chemistry and sustainable synthesis.
One of the key attributes of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol is its ability to serve as a building block for bioactive molecules. The presence of fluorine atoms enhances the metabolic stability and lipophilicity of derived compounds, a feature highly sought after in medicinal chemistry. This aligns with the growing demand for fluorinated pharmaceuticals, which account for a significant portion of newly approved drugs. The compound's CAS No. 2002090-15-3 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in academic and industrial research.
In recent years, the focus on precise molecular design has driven interest in compounds like 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol. Its synthesis often involves catalytic fluorination or ring-opening reactions, topics frequently discussed in modern organic chemistry forums. The compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry, addressing the need for efficient drug discovery pipelines. Additionally, its potential applications in crop protection chemicals resonate with the agrochemical industry's push for environmentally friendly solutions.
The physicochemical properties of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2002090-15-3) are critical for its utility. Its logP value and hydrogen bonding capacity are often optimized in derivative synthesis to improve bioavailability. These parameters are central to discussions in ADME (Absorption, Distribution, Metabolism, Excretion) studies, a hot topic in pharmacokinetics. The compound's stereochemistry also plays a role in its biological activity, making it a subject of interest for chiral synthesis methodologies.
From a commercial perspective, 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol is gaining traction as a high-value intermediate. Suppliers and contract research organizations (CROs) frequently list it in catalogs targeting custom synthesis and scale-up production. The compound's compatibility with continuous flow chemistry systems further enhances its appeal, as industries move toward process intensification to reduce costs and waste. Searches for bulk suppliers or CAS No. 2002090-15-3 specifications often correlate with these trends.
In conclusion, 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2002090-15-3) represents a compelling case study in modern chemical innovation. Its applications span drug development, agrochemicals, and material science, driven by its structural versatility and alignment with sustainability goals. As research into fluorinated compounds and green synthesis continues to expand, this compound is poised to remain a focal point in scientific and industrial advancements.
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